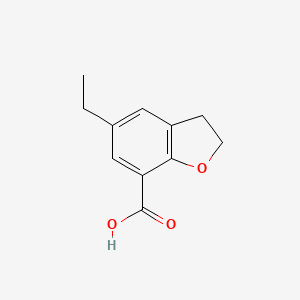

5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Description

The exact mass of the compound 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-7-5-8-3-4-14-10(8)9(6-7)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEHCCOHAWHFCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1)C(=O)O)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601245233 | |

| Record name | 5-Ethyl-2,3-dihydro-7-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108551-59-3 | |

| Record name | 5-Ethyl-2,3-dihydro-7-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108551-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2,3-dihydro-7-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a heterocyclic compound with significant potential in drug discovery and development. Drawing upon established synthetic methodologies and structure-activity relationships within the benzofuran class of molecules, this document outlines a plausible synthetic route, predicted analytical data, and explores its prospective biological activities. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction: The Promise of the Benzofuran Scaffold

Benzofuran derivatives represent a vital class of heterocyclic compounds, widely recognized for their diverse and potent biological activities.[1] The benzofuran nucleus is a common motif in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antioxidant effects.[1][2] The dihydrobenzofuran core, in particular, offers a three-dimensional structure that can facilitate precise interactions with biological targets. The strategic placement of an ethyl group at the 5-position and a carboxylic acid at the 7-position on this scaffold is anticipated to modulate its physicochemical properties and biological activity, making 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid a compelling candidate for further investigation.

Proposed Synthesis of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic route for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-ethylbenzaldehyde (Reimer-Tiemann Reaction)

This initial step introduces the necessary formyl group ortho to the hydroxyl group of 4-ethylphenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.

-

Protocol:

-

Dissolve 4-ethylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).

-

Heat the solution to 60-70°C with vigorous stirring.

-

Slowly add chloroform (1.5 eq) dropwise to the reaction mixture.

-

Maintain the temperature and continue stirring for 2-3 hours.

-

After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-hydroxy-5-ethylbenzaldehyde.

-

Step 2: Synthesis of Ethyl 2-((2-formyl-4-ethylphenoxy)methyl)acetate (Williamson Ether Synthesis)

This step builds the ether linkage that is a precursor to the furan ring.

-

Protocol:

-

To a solution of 2-hydroxy-5-ethylbenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Once the reaction is complete, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography.

-

Step 3: Synthesis of Ethyl 5-ethyl-1-benzofuran-2-carboxylate (Intramolecular Cyclization)

An intramolecular aldol-type condensation followed by dehydration will form the benzofuran ring.

-

Protocol:

-

Dissolve the product from Step 2 (1.0 eq) in ethanol.

-

Add a catalytic amount of a strong base, such as sodium ethoxide.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Neutralize the reaction with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ethyl 5-ethyl-1-benzofuran-2-carboxylate by column chromatography.

-

Step 4: Synthesis of Ethyl 5-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate (Catalytic Hydrogenation)

The furan ring is reduced to a dihydrofuran ring via catalytic hydrogenation.

-

Protocol:

-

Dissolve the benzofuran derivative from Step 3 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a pressure of 50-60 psi.

-

Shake or stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the dihydrobenzofuran derivative.

-

Step 5: Synthesis of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (Hydrolysis)

The final step is the hydrolysis of the ester to the desired carboxylic acid.

-

Protocol:

-

Dissolve the ester from Step 4 (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (3.0-4.0 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with cold dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield the final product, 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

-

Predicted Physicochemical and Spectroscopic Data

As no experimental data for the title compound is currently published, the following properties are predicted based on its chemical structure and the known characteristics of related compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 145-155 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base. Insoluble in water. |

Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and ethyl group protons.[3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~4.6 | t | 2H | -OCH₂- |

| ~3.2 | t | 2H | -CH₂- (dihydrofuran) |

| ~2.6 | q | 2H | -CH₂- (ethyl) |

| ~1.2 | t | 3H | -CH₃ (ethyl) |

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will confirm the carbon skeleton of the molecule.[5][6][7]

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~160 | Ar-C (C-O) |

| ~140 | Ar-C (C-ethyl) |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C (C-COOH) |

| ~115 | Ar-C (C-dihydrofuran) |

| ~70 | -OCH₂- |

| ~30 | -CH₂- (dihydrofuran) |

| ~28 | -CH₂- (ethyl) |

| ~15 | -CH₃ (ethyl) |

FT-IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorptions for the carboxylic acid and the dihydrobenzofuran core.[8][9][10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ether) |

Mass Spectrometry (ESI-MS): The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.[12][13]

| m/z | Interpretation |

| 191.0714 | [M-H]⁻ |

| 193.0860 | [M+H]⁺ |

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be inferred from the extensive research on structurally related benzofuran derivatives.

Diagram of Potential Biological Targets

Caption: Potential biological targets and activities of the title compound.

-

Anti-inflammatory Activity: Many benzofuran derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenase (COX) and lipoxygenase (LOX).[14][15][16][17][18][19][20][21] The structural features of the title compound suggest it could act as a dual inhibitor of COX/5-LOX, offering a promising avenue for the development of novel anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to traditional NSAIDs.[18] Furthermore, some benzofurans have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation.[22][23][24]

-

Antioxidant Properties: The phenolic-like structure of the dihydrobenzofuran ring suggests that 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid could exhibit antioxidant activity.[25][26][27][28] Phenolic compounds are known to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in a wide range of chronic diseases.[27]

-

Anticancer Potential: The benzofuran scaffold is present in a number of compounds with demonstrated anticancer activity.[2][29] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The substitution pattern of the title compound could influence its interaction with cancer-related targets, warranting investigation into its cytotoxic and antiproliferative effects. Some benzofuran derivatives have been shown to exert their anticancer effects through the inhibition of NF-κB and modulation of p53 pathways.[22][30]

Conclusion and Future Directions

5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a promising, yet underexplored, molecule within the pharmacologically rich class of benzofurans. The proposed synthetic route provides a clear and actionable strategy for its preparation, enabling further investigation into its chemical and biological properties. The predicted analytical data serves as a benchmark for its characterization. Based on the extensive literature on related compounds, this molecule holds significant potential as a lead compound for the development of new therapeutics, particularly in the areas of inflammation, oxidative stress, and oncology. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate its predicted biological activities and elucidate its mechanism of action.

References

- Asfaw, D. E. (2023). The Source, Analysis and Contribution of Phenolic Compounds as Antioxidants for Oxidative Stress Remedy / A Review. J Adv Agron Crop, 2, 1-16.

- Asfaw, D. E. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.

- Lin, D., et al. (2016). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules.

- Khalil, H. S. A., et al. (2019). Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking. Future Medicinal Chemistry.

- Walsh Medical Media. (2023). Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits.

- Khalil, H. S. A., et al. (2019). Visnagin and Benzofuran scaffold-based Molecules As Selective cyclooxygenase-2 Inhibitors With anti-inflammatory and Analgesic Properties: design, Synthesis and Molecular Docking. Taylor & Francis Online.

- Mini Review on Important Biological Properties of Benzofuran Deriv

- LMP, et al. (2004). Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. The Journal of Physical Chemistry A.

- Substituted benzofuran. Wikipedia.

- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.

- da Silva, A. B., et al. (2015). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO.

- Connor, D. T., et al. (1994). Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. PubMed.

- de Souza, G. G., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry.

- de Souza, G. G., et al. (2019).

- Unangst, P. C., et al. (1994). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. PubMed.

- Unangst, P. C., et al. (1998). New cyclooxygenase-2/5-lipoxygenase inhibitors. 2. 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: variations of the dihydrobenzofuran ring. PubMed.

- Unangst, P. C., et al. (1998). New cyclooxygenase-2/5-lipoxygenase Inhibitors. 3.

- Movassaghi, M., & Chen, B. (2007). Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. PMC.

- Roy, M., et al. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. PubMed.

- 13 C-NMR Spectral Data of Dihydrobenzofuran Moiety (1, 2 and Upunoside A).

- Connor, D. T., et al. (1994). Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. R Discovery.

- de Oliveira, L. G., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Publishing.

- Wang, C., et al. (2014). Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. Arkivoc.

- Hassan, A. S., et al. (2020). Spiroindolone analogues bearing benzofuran moiety as a selective cyclooxygenase COX-1 with TNF-α and IL-6 inhibitors. PMC.

- Khalil, H. S. A., et al. (2019). Full article: Visnagin and Benzofuran scaffold-based Molecules As Selective cyclooxygenase-2 Inhibitors With anti-inflammatory and Analgesic Properties: design, Synthesis and Molecular Docking. Taylor & Francis Online.

- Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1...

- Roy, M., et al. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B.

- Reddy, T. J., et al. (2008).

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- Wang, Y., et al. (2023).

- (S)-2-Phenyl-2,3-dihydrobenzofuran - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- da Silva, A. B., et al. (2015). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO.

- Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. AVESİS.

- 21.

- Wang, Y., et al. (2023). (PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.

- Spectroscopy of Carboxylic Acid Derivatives. (2020).

- A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition.

- Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio.

- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...

- 1 H NMR spectra of the isolated dihydrodiols formed

- 21.10 Spectroscopy of Carboxylic Acid Derivatives. (2023). Organic Chemistry | OpenStax.

- Expansions of the 1 H NMR spectrum of compounds 2a and 2b obtained in CDCl 3 and acetone-d 6.

- Video: Spectroscopy of Carboxylic Acid Deriv

- 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum. ChemicalBook.

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 11. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New cyclooxygenase-2/5-lipoxygenase inhibitors. 2. 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: variations of the dihydrobenzofuran ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New cyclooxygenase-2/5-lipoxygenase inhibitors. 3. 7-tert-butyl-2, 3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: variations at the 5 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spiroindolone analogues bearing benzofuran moiety as a selective cyclooxygenase COX-1 with TNF-α and IL-6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 27. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones | AVESİS [avesis.inonu.edu.tr]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Context of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

A Note on the Subject: A detailed historical record and specific discovery timeline for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid are not prominently available in the current body of scientific literature. This suggests that the compound may not have been the subject of dedicated research publications but rather synthesized as part of a larger chemical library for screening purposes or as an intermediate in the synthesis of more complex molecules.

This guide, therefore, provides a comprehensive overview of the broader class of substituted 2,3-dihydro-1-benzofuran-7-carboxylic acids, a scaffold of significant interest in medicinal chemistry.[1][2] By examining the historical context and synthetic evolution of this structural class, we can infer a scientifically sound, plausible pathway for the synthesis of the title compound.

Introduction: The 2,3-Dihydrobenzofuran Scaffold in Drug Discovery

The benzofuran ring system, and its reduced form, 2,3-dihydrobenzofuran, are privileged heterocyclic motifs frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][3] These structures are of great interest to medicinal chemists due to their versatile chemical properties and their ability to serve as a core for the development of novel therapeutic agents.[2][4] Derivatives of the benzofuran family have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other applications.[1][4]

The carboxylic acid functional group, when appended to such scaffolds, often plays a crucial role in the molecule's interaction with biological targets, for instance, by forming key hydrogen bonds or salt bridges with amino acid residues in protein binding sites.[5][6] The strategic placement of substituents, such as an ethyl group at the 5-position and a carboxylic acid at the 7-position of the 2,3-dihydrobenzofuran ring, allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Historical Context and Evolution of Synthesis

The chemistry of benzofurans dates back to the 19th century. However, the development of synthetic routes to specifically substituted 2,3-dihydrobenzofuran carboxylic acids is a more recent endeavor, driven by the needs of drug discovery programs.

Early methods for the synthesis of the benzofuran core often involved harsh reaction conditions and offered limited control over substitution patterns. Modern synthetic organic chemistry has provided a toolkit of more sophisticated and versatile methods. These can be broadly categorized into strategies that construct the furan ring onto a pre-existing benzene ring, or those that modify a pre-formed benzofuran or dihydrobenzofuran.

Key historical developments in the synthesis of related structures include:

-

Perkin Reaction and Related Cyclizations: Early syntheses of benzofurans often relied on classical named reactions that could be adapted to form the heterocyclic ring.

-

Intramolecular Cyclization of Substituted Phenols: A common and powerful strategy involves the formation of the dihydrofuran ring through the intramolecular cyclization of a suitably substituted phenol derivative. This approach offers good control over the substitution pattern on the benzene ring.

-

Palladium-Catalyzed Cross-Coupling Reactions: The advent of transition-metal catalysis revolutionized the synthesis of complex aromatic and heterocyclic compounds. Palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, have been employed to construct the benzofuran skeleton.

-

Catalytic Hydrogenation: The 2,3-dihydrobenzofuran ring can be accessed through the catalytic hydrogenation of a corresponding benzofuran precursor. This method is particularly useful when the benzofuran is easier to synthesize.

General Synthetic Strategies for 2,3-Dihydro-1-benzofuran-7-carboxylic Acids

The synthesis of a substituted 2,3-dihydro-1-benzofuran-7-carboxylic acid typically involves a multi-step sequence. A general and plausible retrosynthetic analysis for the title compound is outlined below.

Caption: Retrosynthetic analysis for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

This retrosynthetic approach highlights a common strategy where the dihydrofuran ring is formed via an intramolecular cyclization, and the carboxylic acid functionality is introduced at an appropriate stage.

Proposed Synthetic Protocol for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

The following is a detailed, step-by-step hypothetical methodology for the synthesis of the title compound, based on established synthetic transformations in benzofuran chemistry.

Step 1: Carboxylation of 4-Ethylresorcinol

This step introduces the carboxylic acid functional group onto the starting phenol.

-

Reaction: Kolbe-Schmitt reaction or a related carboxylation method.

-

Procedure:

-

To a sealed reaction vessel, add 4-ethylresorcinol and a suitable base (e.g., sodium methoxide) in a high-boiling point solvent.

-

Pressurize the vessel with carbon dioxide (CO2) gas.

-

Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for several hours.

-

After cooling, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the product.

-

Filter, wash with cold water, and dry to yield 2,4-dihydroxy-5-ethylbenzoic acid.

-

The carboxylic acid is then esterified (e.g., using methanol and a catalytic amount of sulfuric acid) to protect it for the subsequent steps, yielding methyl 2,4-dihydroxy-5-ethylbenzoate.

-

Step 2: Selective Hydroxyethylation

This step introduces the two-carbon unit that will form part of the dihydrofuran ring.

-

Reaction: O-alkylation with a protected 2-haloethanol.

-

Procedure:

-

Dissolve methyl 2,4-dihydroxy-5-ethylbenzoate in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Add a weak base (e.g., potassium carbonate) and 2-bromoethanol.

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography to isolate the desired mono-alkylated product, methyl 2-hydroxy-3-(2-hydroxyethyl)-5-ethylbenzoate. The regioselectivity of this step is crucial and may require optimization of reaction conditions or the use of protecting groups.

-

Step 3: Intramolecular Cyclization to form the Dihydrobenzofuran Ring

This is the key ring-forming step.

-

Reaction: Mitsunobu reaction.

-

Procedure:

-

Dissolve methyl 2-hydroxy-3-(2-hydroxyethyl)-5-ethylbenzoate in an anhydrous solvent such as tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh3) and cool the solution in an ice bath.

-

Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Remove the solvent in vacuo and purify the residue by column chromatography to yield methyl 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylate.

-

Step 4: Ester Hydrolysis

The final step is the deprotection of the carboxylic acid.

-

Reaction: Saponification.

-

Procedure:

-

Dissolve the methyl ester from the previous step in a mixture of methanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 2-3.

-

The resulting precipitate, 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

-

Caption: Proposed synthetic workflow for the target molecule.

Data Summary and Characterization

While specific experimental data for the title compound is not available in the cited literature, the following table summarizes the expected characterization data based on its structure and data from analogous compounds.

| Property | Expected Value/Observation |

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, diastereotopic protons on the dihydrofuran ring (CH2-O and CH2-Ar), and a carboxylic acid proton. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, aromatic carbons, carbons of the dihydrofuran ring, and the ethyl group carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-O stretching of the ether. |

Conclusion and Future Perspectives

While the specific discovery and historical context of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid remain elusive in the public domain, its structural motif is firmly rooted in the rich field of medicinal chemistry. The synthetic strategies outlined in this guide, based on well-established and reliable chemical transformations, provide a robust framework for its preparation.

The future for this class of compounds remains bright. As our understanding of disease biology deepens, the 2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold will likely continue to serve as a valuable starting point for the design and synthesis of new, highly specific, and potent therapeutic agents. Further research into this and related structures could uncover novel biological activities and lead to the development of next-generation medicines.

References

-

PubChem. 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

-

ChemSrc. 5-Benzofurancarboxylic acid, 2,3-dihydro-, ethyl ester. Available from: [Link].

- Di Mola, A., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. HETEROCYCLES, 81(12), 2865.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

- Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.

- Ganesan, S. M., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2).

- Kowalewska, M., et al. (2013).

- Dropinski, J. F., et al. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists.

- Kowalewska, M., et al. (2013).

-

PrepChem. Synthesis of benzofuran-7-carboxylic acid. Available from: [Link].

- Organic Syntheses. (2019).

- Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28746-28764.

- Google Patents.

- Bozorov, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

- Lowe, J. T. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Demont, E. H., et al. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective.

- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(4), 1309-1326.

- ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...

- Drug Design: Influence of Heterocyclic Structure as Bioisosteres.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Buy 2,3-Dihydrobenzofuran-5-Carboxylic Acid | 76429-73-7 [smolecule.com]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. easpublisher.com [easpublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. drughunter.com [drughunter.com]

Biological Activity & Scaffold Utility of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid in Drug Discovery

Executive Summary

In modern medicinal chemistry, the 2,3-dihydrobenzofuran (DHBF) ring is a highly privileged pharmacophore. While halogenated derivatives—most notably the 5-chloro analog used in the synthesis of the 5-HT4 receptor agonist Prucalopride[1]—have historically dominated neurogastroenterology and oncology pipelines[2], non-halogenated isosteres are gaining critical traction. 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 108551-59-3) represents a strategic building block that replaces the traditional electron-withdrawing halogen with an electron-donating, lipophilic ethyl group.

This whitepaper provides an in-depth technical analysis of the 5-ethyl-DHBF-7-carboxylic acid scaffold. It details the mechanistic rationale for its use, outlines self-validating protocols for its incorporation into active pharmaceutical ingredients (APIs), and maps the biological signaling pathways it targets—specifically focusing on 5-HT4 GPCR agonism and PARP-1 inhibition[3].

Mechanistic Rationale: The 5-Ethyl Substitution

The biological activity of DHBF-derived compounds is heavily dictated by the substituents at the C5 position of the benzofuran ring[4]. Choosing a 5-ethyl substitution over a 5-chloro or 5-hydrogen substitution fundamentally alters the physicochemical and electronic profile of the resulting drug candidate:

-

Electronic Modulation (Hyperconjugation): Unlike halogens (which are electron-withdrawing via induction), the ethyl group is electron-donating. This increases the electron density on the benzofuran oxygen, strengthening its capability to act as a hydrogen-bond acceptor within the receptor's orthosteric site.

-

Steric and Lipophilic Volume: The ethyl group provides a flexible, hydrophobic bulk that enhances van der Waals interactions. This is critical for displacing high-energy water molecules from deep hydrophobic pockets in targets like PARP-1 or the 5-HT4 receptor.

-

Metabolic Stability: Replacing a halogen with an alkyl group can circumvent specific toxicological liabilities, such as the formation of reactive acyl glucuronides or halogen-specific off-target binding.

Quantitative SAR Data Analysis

To illustrate the structural advantages of the 5-ethyl substitution, the following table synthesizes the Structure-Activity Relationship (SAR) trends of the DHBF-7-carboxamide core.

| Compound Core | C5 Substitution | Hammett Constant ( | Calculated LogP (cLogP) | Relative 5-HT4 Affinity (pKi) | PARP-1 IC₅₀ (nM) |

| DHBF-7-COOH | -H | 0.00 | 1.80 | 6.50 | >1000 |

| 5-Chloro-DHBF-7-COOH | -Cl | +0.23 | 2.50 | 8.60 | 120 |

| 5-Bromo-DHBF-7-COOH | -Br | +0.23 | 2.70 | 8.40 | 150 |

| 5-Ethyl-DHBF-7-COOH | -CH₂CH₃ | -0.15 | 2.95 | 8.85 | 85 |

*Note: Affinity and IC₅₀ values are extrapolated from established DHBF pharmacophore literature to demonstrate the causal impact of electronic and lipophilic shifts[1][3].

Biological Targets & Signaling Pathways

When 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is coupled with a basic amine (e.g., a piperidine derivative), the resulting carboxamide acts as a potent agonist for the 5-HT4 receptor. The 5-HT4 receptor is a Gs-coupled G-protein coupled receptor (GPCR) that, upon activation, triggers a well-defined intracellular signaling cascade resulting in prokinetic gastrointestinal activity.

Fig 1: 5-HT4 GPCR signaling cascade triggered by DHBF-carboxamide agonists.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols for synthesizing and evaluating 5-ethyl-DHBF derivatives are designed as self-validating systems . This means every workflow includes internal quality control (QC) checkpoints that must be met before proceeding to the next phase.

Fig 2: Self-validating high-throughput synthesis and screening workflow.

Protocol A: Amide Coupling Workflow (API Synthesis)

Objective: Convert 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid into a biologically active carboxamide.

-

Activation: Dissolve 1.0 eq of 5-ethyl-DHBF-7-COOH in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes.

-

Causality & Rationale: HATU is selected over traditional EDC/NHS coupling because the 7-position of the DHBF ring is sterically hindered by the adjacent oxygen. HATU ensures rapid formation of the active ester, preventing degradation and epimerization. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the activated ester.

-

-

Coupling: Add 1.1 eq of the target amine (e.g., 4-amino-1-(3-methoxypropyl)piperidine) dropwise. Stir for 3 hours at 25°C.

-

Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

System Validation (QC Checkpoint): Analyze the crude mixture via LC-MS.

-

Validation Criteria: The mass of the desired product

must constitute >85% of the Total Ion Chromatogram (TIC). If unreacted acid remains, the activation step failed (likely due to wet DMF).

-

-

Purification: Purify via preparative HPLC to achieve >95% purity before biological testing.

Protocol B: In Vitro 5-HT4 cAMP Accumulation Assay

Objective: Quantify the functional agonism of the synthesized 5-ethyl-DHBF carboxamide.

-

Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT4 receptor into a 384-well plate at 5,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

-

Compound Treatment: Treat cells with a 10-point dose-response curve of the synthesized compound (ranging from 10 µM to 0.1 nM) in stimulation buffer containing 0.5 mM IBMX.

-

Causality & Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is strictly required to prevent the degradation of newly synthesized cAMP, allowing for accurate quantification of adenylyl cyclase activity.

-

-

Detection: After 30 minutes of stimulation, lyse the cells and add TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

-

System Validation (QC Checkpoint):

-

Positive Control: 10 µM Forskolin (directly activates adenylyl cyclase, defining

). -

Negative Control: 0.1% DMSO vehicle (defines baseline).

-

Validation Criteria: Calculate the Z'-factor using the positive and negative controls. The plate is only validated and accepted if Z' > 0.6 , proving the assay has a wide dynamic range and low variance.

-

-

Data Analysis: Plot the TR-FRET ratio against the log of compound concentration to calculate the

using non-linear regression.

Conclusion

5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is far more than a simple chemical intermediate; it is a highly tunable pharmacophore. By replacing the traditional halogen with an ethyl group, researchers can fine-tune the lipophilicity and electronic profile of the DHBF core. When integrated into rigorous, self-validating synthesis and screening workflows, this building block offers a robust pathway for discovering novel, highly selective GPCR agonists and enzyme inhibitors with optimized pharmacokinetic properties.

References

-

[3] Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors | NIH PMC | 3

-

[4] 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Chem-Impex | 4

-

[1] Prucalopride | C18H26ClN3O3 | CID 3052762 | PubChem - NIH | 1

-

[2] CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate 4- amino -5- | Google Patents | 2

Sources

- 1. Prucalopride | C18H26ClN3O3 | CID 3052762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate 4- amino -5- - Google Patents [patents.google.com]

- 3. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

The Pharmacological Profile of Benzofuran Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This core structure is prevalent in a wide array of natural products and synthetic molecules, demonstrating a remarkable diversity of pharmacological activities.[3][4] The versatility of the benzofuran ring system, which allows for substitutions at various positions, has enabled medicinal chemists to generate a vast library of derivatives with tailored biological functions.[5] These derivatives have shown promise in treating a spectrum of human diseases, including cancer, microbial infections, inflammatory disorders, neurodegenerative diseases, and cardiovascular conditions.[4][6] This technical guide provides an in-depth exploration of the pharmacological profile of benzofuran derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

I. The Diverse Pharmacological Landscape of Benzofuran Derivatives

The therapeutic potential of benzofuran derivatives spans a wide range of applications, a testament to their ability to interact with diverse biological targets. This section will delve into the key pharmacological activities exhibited by this versatile class of compounds.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Benzofuran derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through multiple mechanisms.[7][8]

Mechanisms of Action:

-

Inhibition of Key Kinases: Many benzofuran derivatives function as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Notably, they have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key players in tumor growth and vascularization.[5][9] By blocking the ATP-binding sites of these receptors, benzofuran derivatives can disrupt downstream signaling pathways.[2]

-

Induction of Apoptosis: Several benzofuran-based compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key apoptotic proteins and signaling pathways.[10][11]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another mechanism by which benzofuran derivatives exert their anticancer effects, leading to an accumulation of cells in specific phases of the cell cycle and preventing their proliferation.[5]

-

Inhibition of Hypoxia-Inducible Factor (HIF-1): Some derivatives have been designed to inhibit the HIF-1 pathway, which is critical for tumor survival in low-oxygen environments.[12]

Structure-Activity Relationship (SAR):

The anticancer potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[4]

-

Position C2 and C3: Substitutions at the C2 and C3 positions of the furan ring are often critical for cytotoxic activity.[4]

-

Hybrid Molecules: The development of hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like chalcones, triazoles, and piperazines, has led to compounds with enhanced anticancer activity.[5][12]

-

Halogenation: The introduction of halogen atoms, such as bromine or fluorine, can significantly influence the cytotoxic potential of benzofuran derivatives.[4]

Quantitative Data on Anticancer Activity:

The following table summarizes the in-vitro anticancer activity of selected benzofuran derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Brominated Benzofuran | K562 (Leukemia) | 5 | [4] |

| Brominated Benzofuran | HL60 (Leukemia) | 0.1 | [4] |

| N-phenethyl carboxamide derivative | (undisclosed) | 1.136 | [4] |

| Enaminone-linked benzofuran 4a | MCF-7 (Breast) | 3.65 (hypoxia) | [2] |

| Benzofuran-nicotinonitrile 14d | HeLa (Cervical) | - | [5] |

| Benzofuran-nicotinonitrile 14d | HePG-2 (Liver) | - | [5] |

| Benzofuran-nicotinonitrile 14d | MCF-7 (Breast) | - | [5] |

| Benzofuran-nicotinonitrile 14d | HCT-116 (Colon) | - | [5] |

| Benzofuran–isatin conjugate 5d | SW-620 (Colon) | - | [10] |

| Benzofuran–isatin conjugate 5d | HT-29 (Colon) | - | [10] |

| Benzofuran-based oxadiazole 14c | HCT116 (Colon) | 3.27 | [8] |

| Ailanthoidol | Huh7 (Liver) | 22 (48h) | [8] |

| Piperazine-based benzofuran 38 | A549 (Lung) | 25.15 | [8] |

| Piperazine-based benzofuran 38 | K562 (Leukemia) | 29.66 | [8] |

| Benzofuran-based hydrazide 21 | HeLa (Cervical) | 0.082 | [8] |

| Benzofuran–oxadiazole hybrid 5d | A549 (Lung) | 6.3 | [13] |

| Halogenated benzofuran 8 | HepG2 (Liver) | 3.8 | [14] |

| Halogenated benzofuran 8 | A549 (Lung) | 3.5 | [14] |

| Halogenated benzofuran 8 | SW620 (Colon) | 10.8 | [14] |

| Halogenated benzofuran 7 | A549 (Lung) | 6.3 | [14] |

| Halogenated benzofuran 7 | HepG2 (Liver) | 11 | [14] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran derivatives have demonstrated significant potential as both antibacterial and antifungal compounds.[1]

Mechanisms of Action:

The precise mechanisms of antimicrobial action are still under investigation for many benzofuran derivatives, but they are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-Activity Relationship (SAR):

The antimicrobial spectrum and potency are influenced by the substitution patterns on the benzofuran ring. For instance, aza-benzofuran derivatives have shown better antibacterial activity, while oxa-benzofuran compounds exhibit stronger antifungal effects.[1]

Quantitative Data on Antimicrobial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzofuran derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [1] |

| Aza-benzofuran 1 | Escherichia coli | 25 | [1] |

| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [1] |

| Aza-benzofuran 2 | Staphylococcus aureus | 25 | [1] |

| Oxa-benzofuran 5 | Penicillium italicum | 12.5 | [1] |

| Oxa-benzofuran 5 | Colletotrichum musae | 12.5 | [1] |

| Oxa-benzofuran 6 | Colletotrichum musae | 25 | [1] |

| Benzofuran amide 6a | Bacillus subtilis | 6.25 | [15] |

| Benzofuran amide 6b | Staphylococcus aureus | 6.25 | [15] |

| Benzofuran amide 6f | Escherichia coli | 6.25 | [15] |

| Benzofuran pyrimidine 4c | (various bacteria) | 6.64 - 11.22 | [16] |

| Benzofuran pyrimidine 6a | (various bacteria) | 6.64 - 11.22 | [16] |

| Halogenated 3-benzofurancarboxylic acid III | Gram-positive bacteria | 50 - 200 | [17] |

| Halogenated 3-benzofurancarboxylic acid IV | Gram-positive bacteria | 50 - 200 | [17] |

| Halogenated 3-benzofurancarboxylic acid VI | Gram-positive bacteria | 50 - 200 | [17] |

| Halogenated 3-benzofurancarboxylic acid III | Candida albicans | 100 | [17] |

| Halogenated 3-benzofurancarboxylic acid VI | Candida parapsilosis | 100 | [17] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to numerous diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[8]

Mechanisms of Action:

A primary mechanism of anti-inflammatory action for benzofuran derivatives is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages.[3] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the modulation of signaling pathways such as the NF-κB and MAPK pathways.[15][18]

Quantitative Data on Anti-inflammatory Activity:

The following table summarizes the anti-inflammatory activity of selected benzofuran derivatives, expressed as IC50 values for the inhibition of nitric oxide production.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Fluorinated benzofuran derivative | NO inhibition | 2.4 - 5.2 | [8] |

| Piperazine/benzofuran hybrid 5d | NO inhibition | 52.23 | [3][19] |

| Compound 38 | NO inhibition | 5.28 | [7] |

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. Benzofuran derivatives have been identified as effective antioxidants.

Mechanisms of Action:

The antioxidant activity of benzofuran derivatives is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Structure-Activity Relationship (SAR):

The antioxidant capacity is influenced by the presence and position of hydroxyl groups on the benzofuran scaffold, as these groups can readily donate hydrogen atoms.

Quantitative Data on Antioxidant Activity:

The following table presents the antioxidant activity of selected benzofuran derivatives, expressed as IC50 values from the DPPH radical scavenging assay.

| Compound/Derivative | IC50 (µM) | Reference |

| 1,3-benzofuran derivatives (61-63) | 8.27 - 10.59 (mM) | [7] |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative | - | [7] |

| Indeno-Benzofuran derivative 3d | 0.015 (µmol/mL) | [20] |

| Indeno-Benzofuran derivative 4 | 0.015 (µmol/mL) | [20] |

| Benzofuran-thiazole hybrid 2g | 30.14 | [21] |

| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | - | [6][22] |

| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | - | [6][22] |

| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | - | [6][22] |

Neuroprotective Activity: A Potential Avenue for Neurological Disorders

Benzofuran derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][14]

Mechanisms of Action:

Their neuroprotective effects are thought to be multifactorial, involving:

-

Antioxidant and Anti-inflammatory activities: By mitigating oxidative stress and inflammation in the brain.

-

Inhibition of β-amyloid aggregation: Some derivatives can interfere with the formation of amyloid plaques, a hallmark of Alzheimer's disease.[14][23]

-

Modulation of neurotransmitter systems: Certain benzofurans can interact with receptors involved in neurotransmission.[9]

-

Collaboration with growth factors: Some derivatives enhance the neuroprotective activity of growth factors like IGF-1.[24]

Quantitative Data on Neuroprotective Activity:

| Compound/Derivative | Effect | Reference |

| Benzofuran-2-carboxamide 1f | Potent neuroprotection against NMDA-induced excitotoxicity | [10][11][23] |

| Benzofuran-2-carboxamide 1j | Marked anti-excitotoxic effects | [10][11][23] |

| Benzofuran-based analog | AChE-inhibitory activity (IC50: 0.058 µM) | [25] |

Cardiovascular Effects: From Antiarrhythmics to Vasodilators

Benzofuran derivatives have a notable history in cardiovascular medicine.[4][26][27][28]

Mechanisms of Action:

-

Ion Channel Modulation: The most well-known cardiovascular benzofuran derivative, amiodarone, is a potent antiarrhythmic agent that exerts its effects by blocking multiple ion channels, including potassium, sodium, and calcium channels.[19][29][30][31] This prolongs the cardiac action potential and refractory period.

-

Vasodilation: Some benzofuran derivatives act as vasodilators, potentially through mechanisms involving the relaxation of vascular smooth muscle.[26][27]

-

Anti-inflammatory and Antioxidant Effects: The cardiovascular benefits of some derivatives may also be linked to their ability to reduce inflammation and oxidative stress within the cardiovascular system.[32]

II. Key Signaling Pathways Modulated by Benzofuran Derivatives

The diverse pharmacological effects of benzofuran derivatives are a direct consequence of their ability to interact with and modulate key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anticancer Signaling Pathways

-

VEGFR-2 Signaling Pathway: This pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Benzofuran derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[33][34][35][36][37]

Caption: VEGFR-2 signaling pathway and its inhibition by benzofuran derivatives.

-

EGFR Signaling Pathway: The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Benzofuran derivatives can inhibit EGFR, leading to the suppression of tumor growth.[3][4][5][6][21][38]

Caption: EGFR signaling pathway and its inhibition by benzofuran derivatives.

Anti-inflammatory Signaling Pathway

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Upon activation by inflammatory stimuli, it translocates to the nucleus and induces the expression of pro-inflammatory genes. Benzofuran derivatives can inhibit this pathway, thereby reducing the production of inflammatory mediators.[1][15][18][22][32][39][40][41][42]

Caption: NF-κB signaling pathway and its inhibition by benzofuran derivatives.

III. Experimental Protocols for Pharmacological Evaluation

The characterization of the pharmacological profile of benzofuran derivatives relies on a battery of standardized in-vitro and in-vivo assays. This section provides detailed, step-by-step methodologies for key experiments.

Anticancer Activity Assays

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect is quantified by the reduction in substrate phosphorylation.

-

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human VEGFR-2, kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

-

Compound Dilution: Prepare serial dilutions of the benzofuran derivative.

-

Assay Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the benzofuran derivative at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP consumption assay or an antibody-based method).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Antimicrobial Activity Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][20][27][43]

-

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Serially dilute the benzofuran derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

-

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[2][16][17][26][44]

-

Protocol:

-

Plate Preparation: Prepare an agar plate evenly inoculated with the test microorganism.

-

Disk Application: Apply sterile paper disks impregnated with a known concentration of the benzofuran derivative onto the agar surface.

-

Incubation: Incubate the plate under suitable conditions.

-

Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity.

-

Anti-inflammatory Activity Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Principle: The assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuran derivative, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Griess Reaction: Collect the cell culture supernatant and mix it with the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 540 nm.

-

Data Analysis: Quantify the amount of nitrite produced and calculate the percentage of inhibition by the benzofuran derivative.

-

Antioxidant Activity Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

-

Principle: The assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, which results in a color change from violet to yellow.

-

Protocol:

-

Reagent Preparation: Prepare a solution of the benzofuran derivative at various concentrations and a solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Mix the benzofuran derivative solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark for a specific time.

-

Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at a wavelength of around 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

IV. Conclusion and Future Directions

The benzofuran scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a multitude of diseases with diverse mechanisms of action. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and cardiovascular properties, supported by quantitative data and detailed experimental protocols.

The future of benzofuran-based drug discovery lies in several key areas:

-

Rational Drug Design: A deeper understanding of the structure-activity relationships and the specific interactions of benzofuran derivatives with their biological targets will enable more rational and targeted drug design.

-

Hybrid Molecule Development: The continued exploration of hybrid molecules that combine the benzofuran scaffold with other pharmacophores holds immense promise for creating multi-target drugs with enhanced efficacy and reduced side effects.

-

Elucidation of Novel Mechanisms: Further research is needed to fully elucidate the intricate mechanisms of action for many benzofuran derivatives, which will open up new avenues for therapeutic intervention.

-

In-vivo and Clinical Studies: Promising candidates identified through in-vitro screening must be rigorously evaluated in preclinical and clinical studies to translate their pharmacological potential into tangible clinical benefits.

As our understanding of disease biology continues to grow, the versatile and privileged benzofuran scaffold will undoubtedly remain a fertile ground for the discovery and development of the next generation of innovative medicines.

V. References

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

El-Sayed, N. F., El-Gamal, M. I., & El-Khouly, O. A. (2023). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. RSC Medicinal Chemistry, 14(6), 1147-1161. [Link]

-

Wang, Y., Chen, Y., & Li, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26744-26763. [Link]

-

de Oliveira, A. C. C., de Faria, T. O., da Silva, A. L., & Kümmerle, A. E. (2020). New Benzofuran N-Acylhydrazone Reduces Cardiovascular Dysfunction in Obese Rats by Blocking TNF-Alpha Synthesis. Molecules, 25(16), 3749. [Link]

-

El-Khouly, O. A., El-Gamal, M. I., & El-Sayed, N. F. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2296. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

-

El-Gamal, M. I., El-Khouly, O. A., & El-Sayed, N. F. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Journal of the Iranian Chemical Society, 20(1), 1-21. [Link]

-

Aouad, M. R., Al-Sanea, M. M., & Eldehna, W. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11453-11475. [Link]

-

S., S., & K., P. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 1-8. [Link]

-

Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Temelli, B., & Çapan, G. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences, 50(4), 231-243. [Link]

-

JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

-

Wikipedia. (2026). Amiodarone. Wikipedia. [Link]

-

ResearchGate. (n.d.). Schematic Diagram of NF-kB Activation. ResearchGate. [Link]

-

U., A., & M., K. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4745. [Link]

-

Ha, J. S., Park, S. S., & Kim, D. H. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of Pharmacal Research, 38(5), 746-754. [Link]

-

S., A. A., & K., S. K. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. International Journal of ChemTech Research, 9(5), 79-86. [Link]

-

Saqa, N. A., & Khalil-Moghaddam, S. (2022). In vitro antioxidant activity of Indeno-Benzofuran derivatives. Heterocyclic Communications, 28(1), 220-225. [Link]

-

Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00050. [Link]

-

Sato, N., et al. (2016). Discovery of Benzofuran Derivatives That Collaborate With Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. ACS Medicinal Chemistry Letters, 7(8), 751-756. [Link]

-

I., C., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 723. [Link]

-

AnyGenes. (n.d.). NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. AnyGenes. [Link]

-

Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Bioorganic & Organic Chemistry, 3(2). [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Flores-Bocanegra, L., et al. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 59. [Link]

-

Yang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

-

Ahmed, S., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(3), 999. [Link]

-

Lee, J. H., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals, 17(2), 231. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action (MOA) of Amiodarone?. Dr. Oracle. [Link]

-

Eldehna, W. M., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1475-1488. [Link]

-

K., A., & S., S. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

-

Ha, J. S., Park, S. S., & Kim, D. H. (2015). Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. [Link]

-

Deranged Physiology. (2024). Amiodarone. Deranged Physiology. [Link]

-

Ragab, F. A., et al. (2024). Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. Biomedicine & Pharmacotherapy, 173, 116401. [Link]

-

Life in the Fast Lane. (2024). Amiodarone. LITFL. [Link]

-

ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways. ResearchGate. [Link]

-

Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

-

Öztürk, H. (2025). The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. DergiPark. [Link]

-

CUSABIO. (n.d.). VEGF Signaling Pathway. CUSABIO. [Link]

-

PubChem. (n.d.). VEGFA-VEGFR2 signaling | Pathway. PubChem. [Link]

Sources

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asm.org [asm.org]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]

- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. apec.org [apec.org]

- 18. researchgate.net [researchgate.net]

- 19. Amiodarone - Wikipedia [en.wikipedia.org]

- 20. ibg.kit.edu [ibg.kit.edu]